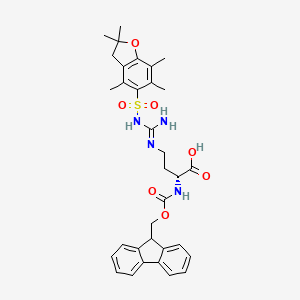

Fmoc-D-norArg(Pbf)-OH)

Description

Significance of Protected Amino Acids in Peptide Synthesis Disciplines

The synthesis of peptides, whether in solution or on a solid phase, necessitates the use of protecting groups to prevent unwanted side reactions. nih.govwikipedia.org These chemical moieties temporarily block reactive functional groups on the amino acids, ensuring that peptide bonds form only between the desired carboxyl and amino groups. altabioscience.comthermofisher.com The α-amino group of the incoming amino acid is typically protected to prevent self-polymerization. altabioscience.com Furthermore, reactive side chains of amino acids must also be protected to avoid branching and other undesired modifications during the coupling process. nih.govthermofisher.com This strategy is fundamental to achieving high yields and purity of the target peptide. altabioscience.com

Rationale for Utilizing Orthogonally Protected Arginine Derivatives in Complex Peptide Architectures

Arginine, with its strongly basic guanidinium (B1211019) group, presents a particular challenge in peptide synthesis. nih.gov While the protonated guanidinium group has low reactivity towards acylation, its protection is often necessary to improve solubility in organic solvents used in solid-phase peptide synthesis (SPPS) and to prevent side reactions. nih.gov

Orthogonal protection schemes are crucial for the synthesis of complex peptides, where different protecting groups can be removed under distinct conditions, allowing for site-specific modifications. altabioscience.com For arginine, various protecting groups have been developed, with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group being one of the most popular in Fmoc-based SPPS. innospk.comrsc.org The Pbf group offers good stability during peptide chain assembly and can be efficiently removed under the final acidic cleavage conditions, typically with trifluoroacetic acid (TFA). altabioscience.cominnospk.com This orthogonality is essential for constructing peptides with intricate structures, such as cyclic peptides, branched peptides, or those conjugated to other molecules.

The use of Pbf-protected arginine derivatives, like Fmoc-D-norArg(Pbf)-OH, is particularly advantageous. However, the incorporation of Fmoc-Arg(Pbf)-OH can sometimes be problematic due to the formation of an inactive δ-lactam, which can reduce the yield of the desired peptide. rsc.orgresearchgate.net

Historical Context of Fmoc Chemistry in Modern Peptide Synthesis

The development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s revolutionized the field, enabling the rapid synthesis of peptides. lgcstandards.comscispace.compeptide.com Initially, the Boc (tert-butyloxycarbonyl) protecting group was predominantly used for Nα-protection. scispace.compublish.csiro.au However, the repetitive acid treatments required for Boc removal could lead to the degradation of sensitive peptides and premature cleavage of side-chain protecting groups. scispace.compublish.csiro.au

A major breakthrough came in the late 1970s with the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Eric Atherton and Bob Sheppard. lgcstandards.comscispace.com This new protecting group offered a milder and more orthogonal approach to SPPS. altabioscience.comnih.gov The Fmoc group is stable to the acidic conditions used for side-chain deprotection and cleavage from the resin but can be readily removed by a mild base, typically piperidine (B6355638). thermofisher.comlgcstandards.com This "true orthogonality" minimized side reactions and improved the quality of synthesized peptides. altabioscience.comnih.gov The adoption of Fmoc chemistry has become widespread, facilitating the synthesis of longer and more complex peptides with high purity. lgcstandards.comscispace.com

Overview of the Distinct Role of D-norArginine in Peptide Structure and Functionality Studies

The incorporation of non-natural amino acids, such as D-amino acids and their derivatives, is a powerful strategy for modifying the properties of peptides. frontiersin.org D-amino acids, which are stereoisomers of the naturally occurring L-amino acids, can confer resistance to proteolytic degradation, a major hurdle for the therapeutic application of peptides. frontiersin.org

Research Landscape and Emerging Trends for Fmoc-D-norArg(Pbf)-OH

The use of Fmoc-D-norArg(Pbf)-OH is part of a broader trend in peptide science focused on creating peptides with enhanced therapeutic potential. Research is increasingly directed towards the synthesis of peptide-based drugs with improved stability, specificity, and efficacy. openaccessjournals.com The incorporation of D-amino acids and other non-natural amino acids is a key strategy in this endeavor. nih.gov

Current research involving Fmoc-D-norArg(Pbf)-OH and similar derivatives is likely focused on several areas:

Development of novel antimicrobial peptides: The introduction of D-amino acids can enhance the stability of antimicrobial peptides against bacterial proteases. frontiersin.org

Design of enzyme inhibitors: The specific stereochemistry and side-chain length of D-norarginine can be exploited to design potent and selective enzyme inhibitors.

Creation of cell-penetrating peptides (CPPs): Arginine-rich peptides are known to facilitate cellular uptake, and the inclusion of D-norarginine could modulate this property.

Synthesis of peptide-based biomaterials: The unique structural features of peptides containing D-norarginine can be used to create novel biomaterials with specific self-assembling properties.

The continued exploration of Fmoc-D-norArg(Pbf)-OH and other non-natural amino acid building blocks will undoubtedly lead to the development of new and improved peptide-based therapeutics and research tools.

Chemical Compound Information

| Compound Name |

| Fmoc-D-norArg(Pbf)-OH |

| 9-fluorenylmethoxycarbonyl |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |

| Trifluoroacetic acid |

| tert-butyloxycarbonyl |

| Piperidine |

| D-norarginine |

| Arginine |

| L-arginine |

Interactive Data Table: Properties of Fmoc-D-norArg(Pbf)-OH

| Property | Value |

| Molecular Formula | C33H38N4O7S |

| Molecular Weight | 634.74 g/mol |

| CAS Number | 1313054-59-9 |

| Appearance | White to off-white powder |

| Purity | >95% |

| Storage | 2-8℃ |

Structure

3D Structure

Properties

Molecular Formula |

C33H38N4O7S |

|---|---|

Molecular Weight |

634.7 g/mol |

IUPAC Name |

(2R)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-16-33(4,5)44-28(18)25)45(41,42)37-31(34)35-15-14-27(30(38)39)36-32(40)43-17-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26/h6-13,26-27H,14-17H2,1-5H3,(H,36,40)(H,38,39)(H3,34,35,37)/t27-/m1/s1 |

InChI Key |

HEAUFWFESGQUMX-HHHXNRCGSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Fmoc D Norarg Pbf Oh

Classical Approaches to Fmoc-D-norArg(Pbf)-OH Synthesis

The traditional synthesis of Fmoc-D-norArg(Pbf)-OH is a multi-step process that hinges on the sequential protection of the carboxyl, amine, and guanidino functionalities. This systematic approach ensures that each reactive site is appropriately shielded to prevent unwanted side reactions during the synthetic sequence.

Esterification Strategies for Carboxyl Protection

The initial step in the classical synthesis often involves the protection of the carboxylic acid group of the starting material, D-norarginine. This is typically achieved through esterification, which converts the carboxylic acid into a less reactive ester. Common methods include reaction with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like thionyl chloride or hydrogen chloride. chemicalbook.comgoogle.com This temporary protection prevents the carboxyl group from participating in subsequent reactions until its deprotection is desired, usually in the final stages of the synthesis. The choice of ester, for instance, a methyl or ethyl ester, can be guided by the desired cleavage conditions later in the synthetic route. google.com

Amine Protection Scheme Development (e.g., Boc and Fmoc Introduction)

With the carboxyl group protected, the next critical step is the protection of the α-amino group. In a common strategy, a tert-butyloxycarbonyl (Boc) group is first introduced. google.comorganic-chemistry.org This is an acid-labile protecting group, typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group serves as an intermediate protection for the amine.

The final α-amino protecting group required for the target compound is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The introduction of the Fmoc group is a pivotal step and is often performed after the guanidino group has been protected. google.com This is typically achieved by reacting the amino-deprotected intermediate with an Fmoc-reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. The orthogonal nature of the Boc (acid-labile) and Fmoc (base-labile) protecting groups is a cornerstone of modern peptide synthesis, allowing for selective deprotection and chain elongation. americanpeptidesociety.org

Guanidine Group Protection with Pbf Moiety

The guanidino group of norarginine is strongly basic and nucleophilic, necessitating protection to prevent side reactions during peptide synthesis. omizzur.commdpi.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for this purpose due to its acid-lability, which allows for its removal under conditions that are compatible with the final deprotection of the peptide from the solid support. omizzur.comgoogle.com The Pbf group is typically introduced by reacting the guanidino function with Pbf-Cl in the presence of a base. google.combiosynth.com The bulky nature of the Pbf group effectively shields the guanidino moiety. omizzur.com

Sequential Deprotection and Functionalization

A typical classical synthetic route for Fmoc-D-norArg(Pbf)-OH involves a carefully orchestrated sequence of protection and deprotection steps. google.com An illustrative pathway is as follows:

Esterification: The carboxyl group of D-norarginine is protected as an ester. chemicalbook.comgoogle.com

Amine Protection (Boc): The α-amino group is protected with a Boc group. google.com

Guanidine Protection (Pbf): The guanidino side chain is protected with the Pbf group. google.com

De-Boc: The Boc group is selectively removed from the α-amino group under acidic conditions, leaving the Pbf and ester groups intact. google.com

Saponification: The ester group is hydrolyzed, typically using a base, to regenerate the free carboxylic acid. google.com

Fmoc Introduction: The free α-amino group is then reacted with an Fmoc-reagent to yield the final product, Fmoc-D-norArg(Pbf)-OH. google.com

This sequential approach ensures that the correct functional groups are available for reaction at each stage of the synthesis.

Advanced Synthetic Techniques for Enhanced Yield and Purity

While classical methods provide a reliable pathway to Fmoc-D-norArg(Pbf)-OH, advancements in synthetic methodology have focused on improving efficiency, yield, and purity, primarily by addressing challenges associated with side reactions.

Investigation of Intermediate Protection Strategies

A significant challenge in the synthesis of arginine derivatives is the potential for δ-lactam formation, an intramolecular cyclization side reaction that can occur upon activation of the carboxyl group, leading to an inactive species and reduced yields. csic.es Research into advanced techniques has explored strategies to mitigate this issue.

One such strategy involves the "in situ" activation of the Fmoc-amino acid during peptide coupling. csic.es This technique minimizes the time the activated species exists in solution before reacting with the free amine of the growing peptide chain, thereby reducing the opportunity for intramolecular side reactions. For instance, in solid-phase peptide synthesis (SPPS), Fmoc-Arg(Pbf)-OH and an activating agent can be added to the resin-bound peptide, followed by the coupling reagent, to initiate the reaction immediately. csic.es While this research has primarily focused on Fmoc-Arg(Pbf)-OH, the principles are directly applicable to its norarginine counterpart to enhance coupling efficiency and minimize byproduct formation.

The choice of solvent can also play a crucial role. While dimethylformamide (DMF) is a common solvent in peptide synthesis, alternative solvents with different properties are being investigated to improve reaction outcomes. csic.es

Below is a table summarizing the key protecting groups and their lability, which is fundamental to the synthetic strategies discussed.

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

| α-Amino | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine (B6355638) in DMF) americanpeptidesociety.org |

| α-Amino | tert-Butyloxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.org |

| Guanidino | Pentamethyldihydrobenzofuran-sulfonyl | Pbf | Acid (e.g., Trifluoroacetic Acid - TFA) omizzur.com |

| Carboxyl | Methyl Ester | -OMe | Saponification (e.g., NaOH) chemicalbook.com |

| Carboxyl | Ethyl Ester | -OEt | Saponification (e.g., NaOH) google.com |

The following table lists the full chemical names for the abbreviated compounds mentioned in this article.

| Abbreviation | Full Chemical Name |

| Fmoc-D-norArg(Pbf)-OH | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)carbamimidoyl)amino)butanoic acid |

| Boc₂O | Di-tert-butyl dicarbonate |

| Fmoc-Cl | 9-Fluorenylmethyl chloroformate |

| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide |

| Pbf-Cl | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride |

| TFA | Trifluoroacetic Acid |

| DMF | Dimethylformamide |

| NaOH | Sodium Hydroxide |

| HCl | Hydrogen Chloride |

Development of Green Chemistry Approaches in Synthesis

The synthesis of complex molecules like Fmoc-D-norArg(Pbf)-OH is traditionally reliant on solvents and reagents that pose environmental and safety concerns. Consequently, significant research has focused on developing greener synthetic approaches, primarily targeting solvent replacement and the implementation of minimal protection strategies to improve atom economy.

The most common solvent in solid-phase peptide synthesis (SPPS), N,N-dimethylformamide (DMF), is classified as a substance of very high concern due to its reproductive toxicity. The search for viable alternatives has led to the investigation of more benign solvents. N-butylpyrrolidinone (NBP) has emerged as a promising green alternative, though its higher viscosity presents challenges, such as impaired diffusion of reagents into the resin matrix. Optimized strategies to mitigate these issues include performing couplings at elevated temperatures (e.g., 45°C) to reduce viscosity and employing in situ activation protocols to ensure efficient amide bond formation.

The selection of greener solvents is a critical aspect of sustainable peptide synthesis. The table below compares traditional solvents with greener alternatives being explored.

| Solvent | Classification | Key Advantages | Key Disadvantages |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Conventional / Hazardous | Excellent resin swelling, high solubility for reagents. | Reproductive toxicity, high boiling point. |

| N-Methyl-2-pyrrolidone (NMP) | Conventional / Hazardous | Similar performance to DMF. | Also classified with reproductive toxicity. |

| N-Butylpyrrolidinone (NBP) | Green Alternative | Lower toxicity profile than DMF/NMP, good solvent properties. | High viscosity, may require heating to improve coupling efficiency. |

| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | Green Alternative | Derived from renewable resources, lower environmental impact. | Lower polarity, may not be suitable for all sequences. |

| Cyclopentyl methyl ether (CPME) | Green Alternative | High boiling point, low water miscibility, favorable safety profile. | Less common in standard SPPS protocols. |

Chemoenzymatic Synthetic Pathways to Chiral D-norArginine Precursors

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful route to enantiomerically pure non-canonical amino acids like D-norArginine. nih.gov While direct enzymatic synthesis of D-norArginine is not extensively documented, established enzymatic methods for producing other D-amino acids can be applied to generate key chiral precursors. mdpi.comfrontiersin.org

One of the most successful industrial methods is the "hydantoinase process". mdpi.com This multi-enzyme cascade can be adapted to produce a D-amino acid precursor. The process would begin with a chemically synthesized racemic 5-substituted hydantoin (B18101) derived from an appropriate aldehyde. A hydantoin racemase would continuously interconvert the L- and D-hydantoins. Concurrently, a D-selective hydantoinase would hydrolyze only the D-hydantoin to the corresponding D-N-carbamoyl-amino acid, which is then converted by a D-carbamoylase into the final D-amino acid with high enantiomeric excess (ee >99%). mdpi.com

Another prominent strategy is enzymatic kinetic resolution. This approach starts with a racemic mixture of a suitable precursor amide, such as DL-norarginine amide. An L-selective aminopeptidase (B13392206) or amidase can then be employed to specifically hydrolyze the L-amide to the corresponding L-amino acid. sci-hub.se The unreacted D-norarginine amide can then be separated and subsequently hydrolyzed to yield the desired D-norArginine. This method has been successfully applied to the synthesis of D-glutamine, where E. coli expressing an L-aminopeptidase selectively hydrolyzed L-glutamine from a racemic mixture, leaving the pure D-glutamine. sci-hub.se These enzymatic strategies provide access to the chiral D-amino acid core, which can then be derivatized chemically to afford Fmoc-D-norArg(Pbf)-OH.

Stereochemical Control and Chiral Purity Maintenance in Synthesis

Maintaining the stereochemical integrity of the α-carbon is paramount throughout the multi-step synthesis of Fmoc-D-norArg(Pbf)-OH. The biological activity of peptides incorporating this building block is critically dependent on its D-configuration. Any racemization leads to the formation of diastereomeric peptides that are difficult to separate and can have altered or undesired biological properties. Therefore, synthetic strategies must be meticulously designed to preserve the chiral purity of the starting D-amino acid precursor through all derivatization and coupling steps.

Evaluation of Racemization Control Mechanisms

The most critical step where racemization can occur is during peptide bond formation, when the carboxyl group of Fmoc-D-norArg(Pbf)-OH is activated for coupling to an amino group. The primary mechanism for this loss of stereochemical integrity is the formation of a 5(4H)-oxazolone (azlactone) intermediate. uni-kiel.de The activated carboxylic acid can cyclize, and in the presence of a base, the α-proton of the resulting oxazolone (B7731731) becomes highly acidic and can be abstracted. This leads to a planar, achiral intermediate, and subsequent nucleophilic attack by the amine results in a racemic product. peptide.compeptide.com

The extent of racemization is highly dependent on the coupling conditions, including the choice of coupling reagents, additives, base, and temperature.

Coupling Reagents and Additives: Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone. jpt.com Their primary role is to activate the carboxylic acid, but this activated species is susceptible to oxazolone formation. The solution is the inclusion of additives, often referred to as racemization suppressants. Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more effective analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), react rapidly with the initially formed O-acylisourea to generate an active ester. issuu.comthaiscience.info These active esters are more stable, couple efficiently with the amine, and are significantly less prone to racemization via the oxazolone pathway. uni-kiel.de Modern additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) have proven to be highly effective and safer alternatives. nih.gov Uronium/aminium salt-based reagents like HATU and HBTU incorporate a HOBt or HOAt moiety within their structure, but their use still benefits from careful control of the base. jpt.com

Base: The choice and stoichiometry of the base are crucial. Strong or sterically hindered bases like diisopropylethylamine (DIPEA) can promote racemization by facilitating the abstraction of the α-proton from the oxazolone intermediate. Weaker, non-nucleophilic bases such as N-methylmorpholine (NMM) or tetramethylpiperidine (B8510282) (TMP) are often preferred to minimize this side reaction. nih.govresearchgate.net

The following table summarizes findings on the impact of different coupling reagent systems on chiral purity.

| Coupling Reagent | Additive | Base | Relative Racemization Risk | Reference |

|---|---|---|---|---|

| DIC | None | DIPEA | High | jpt.com |

| DIC | HOBt | DIPEA | Low | issuu.comthaiscience.info |

| DIC | Oxyma | DIPEA / NMM | Very Low | nih.gov |

| HATU | (Internal HOAt) | DIPEA | Moderate | jpt.comnih.gov |

| HATU | HOBt / HOAt | TMP | Very Low (<0.5%) | researchgate.net |

| PyBOP | (Internal HOBt) | DIPEA | Low-Moderate | issuu.com |

By selecting an optimized coupling cocktail, such as DIC/Oxyma or HATU with a weak base, racemization of Fmoc-D-norArg(Pbf)-OH during its incorporation into a peptide chain can be effectively suppressed, ensuring the synthesis of a chirally pure final product. nih.govresearchgate.net

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| Fmoc-D-norArg(Pbf)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-N-δ-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-norarginine |

| DMF | N,N-Dimethylformamide |

| NMP | N-Methyl-2-pyrrolidone |

| NBP | N-Butylpyrrolidinone |

| 2-MeTHF | 2-Methyltetrahydrofuran |

| CPME | Cyclopentyl methyl ether |

| TBEC | tert-Butyl ethyl carbodiimide (B86325) |

| Fmoc-Arg(HCl)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-L-arginine hydrochloride |

| DL-norarginine | 2-Amino-5-guanidinopentanoic acid (racemic) |

| D-ornithine | (R)-2,5-Diaminopentanoic acid |

| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide |

| Pbf-Cl | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| NMM | N-Methylmorpholine |

| TMP | 2,2,6,6-Tetramethylpiperidine |

Application of Fmoc D Norarg Pbf Oh in Solid Phase Peptide Synthesis Spps Methodologies

Integration into Fmoc-Based SPPS Protocols

The successful integration of Fmoc-D-norArg(Pbf)-OH into a growing peptide chain relies on optimized protocols that ensure efficient amide bond formation while minimizing potential side reactions. Due to the bulky nature of the Pbf protecting group, coupling conditions must be carefully selected. While specific optimization data for Fmoc-D-norArg(Pbf)-OH is scarce, the principles derived from its close and more commonly studied analog, Fmoc-Arg(Pbf)-OH, provide a strong foundation for developing effective protocols.

Optimizing the coupling of sterically demanding amino acids like Fmoc-D-norArg(Pbf)-OH is critical for achieving high purity and yield. The primary goal is to facilitate the rapid formation of the peptide bond to outcompete any potential side reactions and prevent the formation of deletion sequences. Key parameters for optimization include the choice of activating agents, solvent systems, reaction temperature, and coupling time. For difficult couplings, strategies such as double coupling, where the acylation step is repeated, or using increased equivalents of the amino acid and coupling reagents are often employed to drive the reaction to completion.

The selection of the coupling cocktail—the combination of a coupling agent and an additive—is paramount for the efficient incorporation of Pbf-protected arginine analogs. The combination of N,N'-Diisopropylcarbodiimide (DIC) as the carbodiimide (B86325) activator and Ethyl (hydroxyimino)cyanoacetate (OxymaPure) as an additive has proven to be highly effective. rsc.orgbachem.com

DIC is favored in automated SPPS because its urea (B33335) byproduct is soluble in common washing solvents, simplifying purification. bachem.com OxymaPure serves as a superior alternative to traditional benzotriazole-based additives like HOBt, exhibiting higher reactivity and safety. The combination of DIC/OxymaPure effectively forms the reactive O-acylisourea intermediate, which then rapidly converts to the highly reactive Oxyma ester, minimizing racemization and other side reactions. rsc.org Research on the challenging coupling of Fmoc-Arg(Pbf)-OH has demonstrated that using an excess of DIC and OxymaPure relative to the amino acid can significantly improve coupling efficiency. rsc.org

Table 1: Example Coupling Reagent Stoichiometry for a Related Arginine Derivative This table illustrates a successful strategy for the related compound Fmoc-Arg(Pbf)-OH, which can be adapted for Fmoc-D-norArg(Pbf)-OH.

| Component | Equivalents (relative to resin loading) | Reference |

|---|---|---|

| Fmoc-Arg(Pbf)-OH | 1.75 | rsc.org |

| DIC | 1.8 | rsc.org |

The solvent used in SPPS plays a crucial role in resin swelling, reagent solubility, and reaction kinetics. N,N-Dimethylformamide (DMF) is the most common solvent, but due to its reprotoxic properties, greener alternatives are actively being sought. N-butylpyrrolidinone (NBP) has emerged as a promising substitute, being biodegradable and non-reprotoxic. iris-biotech.de

Studies comparing NBP and DMF for the incorporation of Fmoc-Arg(Pbf)-OH have shown that while NBP is a viable alternative, it presents unique challenges. rsc.org NBP's higher viscosity can impair the diffusion of the coupling cocktail into the resin beads, potentially slowing down the reaction. rsc.org To counteract this, performing the coupling at an elevated temperature (e.g., 45 °C) can be beneficial, as it reduces the viscosity of NBP and accelerates the coupling reaction. rsc.org However, care must be taken as elevated temperatures can increase the risk of side reactions for sensitive residues. For Pbf-protected amino acids, the choice of solvent can significantly impact coupling success, and the optimization of temperature and reaction time is crucial when substituting DMF with NBP. rsc.orgiris-biotech.de

Table 2: Solvent Comparison for SPPS

| Solvent | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|

| DMF | Excellent resin swelling; high solubility for reagents; well-established protocols. | Classified as a substance of very high concern (reprotoxic). | rsc.org |

| NBP | Greener alternative (non-reprotoxic, biodegradable); high boiling point. | Higher viscosity can impede reagent diffusion; may require elevated temperatures for efficient coupling. | rsc.orgiris-biotech.de |

Addressing Challenges in Fmoc-D-norArg(Pbf)-OH Coupling

While the primary challenge in coupling Fmoc-D-norArg(Pbf)-OH is steric hindrance from the bulky Pbf group, it is essential to distinguish its reactivity from that of Fmoc-Arg(Pbf)-OH, particularly concerning the widely-reported side reactions of arginine.

A significant side reaction during the activation of Fmoc-Arg(Pbf)-OH is the intramolecular cyclization of the activated carboxyl group with the δ-guanidino group of the side chain. This reaction forms a stable, six-membered δ-lactam. rsc.org Once formed, this lactam is unreactive towards the free amine of the peptide-resin, leading to the termination of the peptide chain. rsc.org This side reaction is a primary cause of coupling failure for arginine.

Crucially, this specific side reaction is structurally impossible for Fmoc-D-norArg(Pbf)-OH. Norarginine lacks the δ-carbon in its side chain; its side chain is one methylene (B1212753) group shorter than that of arginine. Therefore, the formation of a six-membered δ-lactam cannot occur. While a different intramolecular cyclization to form a five-membered γ-lactam is theoretically possible, the δ-lactamization pathway, which is the most prominent issue for arginine, is not a concern for norarginine. Any discussion of challenges for norarginine coupling should focus on issues like slow kinetics due to steric bulk rather than δ-lactam formation.

In the context of arginine incorporation, the formation of a "des-amino peptide" (specifically, a des-Arg peptide) is a direct consequence of δ-lactamization. rsc.org When a significant portion of the activated Fmoc-Arg(Pbf)-OH is converted to the unreactive lactam, the subsequent coupling step fails. The unreacted N-terminal amine of the growing peptide chain is then available to be coupled in the next cycle, resulting in a final peptide that is missing the intended arginine residue.

Strategies to minimize this impurity for arginine focus on suppressing lactam formation. This includes using in situ activation, where the activating agent (e.g., DIC) is added to the mixture of the amino acid and resin, minimizing the time the activated ester exists in solution before coupling. rsc.org Performing the reaction at elevated temperatures in a solvent like NBP can also favor the intermolecular peptide bond formation over the intramolecular lactamization. rsc.org

For Fmoc-D-norArg(Pbf)-OH, while the formation of a deletion sequence (a type of des-amino peptide) is possible due to incomplete coupling, the underlying cause is different. The primary reason for coupling failure would be slow reaction kinetics due to the steric hindrance of the Pbf group, not lactam formation. Therefore, strategies to minimize deletion sequences should focus on maximizing coupling efficiency by using optimized reagent stoichiometry, extended coupling times, or double coupling protocols.

Temperature Control and Kinetic Optimization in Coupling Steps

Temperature plays a crucial role in overcoming the kinetic barriers associated with the coupling of sterically hindered amino acids like Fmoc-D-norArg(Pbf)-OH. Elevating the reaction temperature can significantly enhance coupling efficiency and reduce reaction times.

Research has demonstrated that for the related and often problematic amino acid, Fmoc-Arg(Pbf)-OH, increasing the temperature to 45°C can be beneficial, especially when using viscous solvents like N-butylpyrrolidinone (NBP). csic.esrsc.orgresearchgate.net This temperature increase serves a dual purpose: it reduces the viscosity of the solvent, thereby improving the penetration of reagents into the resin, and it accelerates the rate of the coupling reaction itself. csic.esrsc.orgresearchgate.net These principles are directly applicable to Fmoc-D-norArg(Pbf)-OH, where steric hindrance can impede efficient acylation.

Kinetic optimization often involves a careful balance of reagent concentrations and reaction times. Studies on Fmoc-Arg(Pbf)-OH have shown that deprotection can require a minimum of 10 minutes to be effective. mdpi.com For coupling, strategies such as portion-wise addition of the coupling agent, diisopropylcarbodiimide (DIC), have been developed to manage the reaction kinetics and minimize side reactions like δ-lactam formation, which can inactivate the amino acid. csic.esrsc.orgresearchgate.net

Table 1: Temperature Effects on Coupling Reactions

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Temperature | 45°C | Increased coupling speed and improved reagent penetration in viscous solvents. | csic.esrsc.orgresearchgate.net |

| Solvent | N-butylpyrrolidinone (NBP) | Higher viscosity at room temperature, benefits from elevated temperature to reduce viscosity. | csic.esrsc.org |

| Kinetics | Standard vs. Elevated Temp | Elevated temperatures generally lead to faster completion of the coupling step. | csic.esrsc.org |

In Situ Activation Methodologies for Improved Performance

In situ activation, where the carboxylic acid of the incoming Fmoc-amino acid is activated in the presence of the resin-bound free amine, is a cornerstone of modern SPPS. This approach is particularly advantageous for challenging couplings involving derivatives like Fmoc-D-norArg(Pbf)-OH.

The use of activating agents such as OxymaPure (ethyl cyanohydroxyiminoacetate) in combination with a carbodiimide like DIC is a common and effective strategy. csic.esrsc.orgresearchgate.net A key strategy to enhance performance involves the pre-dissolving of Fmoc-Arg(Pbf)-OH and OxymaPure, adding this solution to the peptidyl-resin, and then initiating the reaction by adding the DIC. csic.esrsc.orgresearchgate.net This method, especially when combined with portion-wise addition of DIC, helps to maintain a high concentration of the activated ester while minimizing the premature formation of inactive byproducts. csic.esrsc.org This approach is highly relevant for the successful incorporation of Fmoc-D-norArg(Pbf)-OH, ensuring higher yields and purity of the final peptide.

Table 2: In Situ Activation Reagent Combinations

| Coupling Reagent | Additive | Key Advantage | Reference |

|---|---|---|---|

| DIC | OxymaPure | Efficient activation, suppression of racemization, and reduced side reactions. | csic.esrsc.orgresearchgate.net |

| HATU | HOAt | High coupling efficiency, particularly for sterically hindered amino acids. | uci.edu |

Scalability Considerations in Industrial Peptide Production

The transition from laboratory-scale synthesis to industrial production of peptides containing Fmoc-D-norArg(Pbf)-OH necessitates careful consideration of process efficiency, cost-effectiveness, and automation.

Process Intensification for Large-Scale Synthesis

Process intensification aims to develop more efficient and sustainable manufacturing processes. In the context of SPPS, this involves minimizing solvent usage, reducing reaction times, and optimizing reagent stoichiometry. The use of greener solvents like NBP as an alternative to dimethylformamide (DMF) is one such strategy. csic.esrsc.org However, the higher viscosity of NBP requires process adjustments, such as elevated temperatures, to maintain efficiency. csic.esrsc.orgresearchgate.net

For large-scale synthesis, minimizing the excess of expensive reagents like Fmoc-D-norArg(Pbf)-OH is crucial for economic viability. Optimized protocols, such as those employing in situ activation with minimal equivalents of the amino acid (e.g., 1.75 equiv.) and coupling agents, have been successfully developed for related arginine derivatives and are applicable here. csic.esrsc.orgresearchgate.net

Automation in Fmoc-D-norArg(Pbf)-OH Containing Peptide Synthesis

Automation is a key enabler for the large-scale production of peptides. beilstein-journals.org Automated synthesizers can perform the repetitive cycles of deprotection, washing, and coupling with high precision and reproducibility. beilstein-journals.orgsemanticscholar.org The Fmoc/tBu strategy is particularly well-suited for automation because the deprotection step, which releases a UV-active fluorene (B118485) group, can be monitored in real-time to ensure reaction completion. semanticscholar.orgnih.gov

The integration of advanced techniques like microwave-assisted heating into automated synthesizers can further accelerate synthesis times, especially for difficult sequences containing residues like D-norarginine. beilstein-journals.org The robustness of the Pbf protecting group under the repeated basic conditions of Fmoc removal makes Fmoc-D-norArg(Pbf)-OH compatible with standard automated SPPS protocols. nih.gov

Post-Synthesis Deprotection and Cleavage Protocols

The final steps in SPPS involve the cleavage of the peptide from the resin support and the removal of all side-chain protecting groups. The success of these steps is critical for obtaining the desired peptide in high purity.

Selective Removal of Fmoc and Pbf Protecting Groups

The Fmoc and Pbf groups are designed to be removed under orthogonal conditions, allowing for selective deprotection.

Fmoc Group Removal: The N-terminal Fmoc group is labile to basic conditions. It is typically removed at each step of the synthesis using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like DMF. uci.edu This deprotection is a two-step mechanism involving abstraction of a proton followed by β-elimination. mdpi.com For longer peptides or aggregated sequences, deprotection can become slower, sometimes necessitating extended reaction times or repeated treatments. peptide.com

Pbf Group Removal: The Pbf group, along with other tert-butyl-based side-chain protecting groups and the resin linker, is removed in the final step by acidolysis. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA) with scavengers. sigmaaldrich.com The Pbf group is designed to be more acid-labile than older protecting groups like Pmc, generally requiring 1-2 hours for complete removal in TFA. nih.gov However, for peptides containing multiple arginine residues, longer cleavage times may be necessary. nih.gov It is important to include scavengers, such as water and triisopropylsilane (B1312306) (TIS), in the cleavage cocktail to trap the reactive cationic species generated during deprotection, which could otherwise lead to side reactions, particularly with sensitive residues like tryptophan. sigmaaldrich.comiris-biotech.de

Table 3: Deprotection Reagents and Conditions

| Protecting Group | Reagent | Typical Conditions | Key Considerations | Reference |

|---|---|---|---|---|

| Fmoc | Piperidine | 20% in DMF, 7-30 minutes | Reaction time may need optimization for long or aggregated peptides. | mdpi.comuci.edu |

| Pbf | Trifluoroacetic Acid (TFA) | TFA/TIS/water (95:2.5:2.5), 1-2 hours | Requires scavengers to prevent side reactions. Longer times for multiple Arg residues. | nih.govsigmaaldrich.com |

Impact of Cleavage Conditions on Peptide Integrity and Yield

The final cleavage of the peptide from the solid-phase support and the concomitant removal of side-chain protecting groups is a critical step that significantly influences the final yield and purity of the synthetic peptide. For peptides incorporating the Fmoc-D-norArg(Pbf)-OH residue, the cleavage conditions must be carefully optimized to ensure efficient removal of the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group while minimizing degradation of the peptide sequence. The choice of cleavage cocktail, duration, and temperature all play pivotal roles in maintaining peptide integrity.

The Pbf group is renowned for its acid lability, making it a standard choice for protecting the guanidino function of arginine and its analogs. It is more readily cleaved than older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). peptide.com However, the cleavage process is not without its challenges. The cationic species generated upon the removal of the Pbf group and other protecting groups (e.g., Boc, tBu, Trt) can lead to a variety of side reactions, including alkylation of sensitive residues like tryptophan and cysteine, or re-attachment to the peptide. hubspotusercontent-na1.netresearchgate.net

To mitigate these unwanted reactions, cleavage cocktails are typically composed of a strong acid, most commonly trifluoroacetic acid (TFA), and a mixture of "scavengers." These scavengers are nucleophilic compounds designed to trap the reactive carbocations. Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). researchgate.netacs.orgthermofisher.com

Research Findings on Cleavage Conditions

Detailed studies on model peptides containing Pbf-protected arginine have provided valuable insights into the optimization of cleavage conditions. These findings are directly translatable to peptides containing D-norarginine protected with the same Pbf group, as the fundamental chemistry of the protecting group remains the same.

One significant challenge is incomplete deprotection of the Pbf group, particularly in arginine-rich sequences or under suboptimal conditions. biotage.com It has been well-established that removing the Arg(Pbf) group can be challenging, often requiring extended reaction times compared to the cleavage of the peptide from the resin itself. biotage.com Research on the synthesis of the TAT cell-penetrating peptide (GRKKRRQRRR-NH2), which is rich in arginine, demonstrated that increasing the cleavage time from 1 hour to 3 hours in a standard TFA/water/TIS cocktail (95:2.5:2.5) was necessary to minimize the amount of residual Pbf-protected peptide in the crude product. biotage.com

Temperature is another critical parameter. While room temperature is standard for many cleavage protocols, studies have explored lower temperatures to minimize acid-sensitive side reactions. In one study, various cleavage cocktails were evaluated at 4 °C for a model peptide containing an Arg(Pbf) residue. The results, summarized in the table below, highlight the trade-off between minimizing side reactions and achieving complete deprotection. nih.gov

| Cleavage Cocktail Composition | Time (hours) | Temperature (°C) | Yield of Desired Peptide (%) | Observations |

|---|---|---|---|---|

| Reagent B (TFA/H₂O/Phenol/TIPS 88:5:5:2) | 2 | Room Temp. | ~8% | Significant degradation of the parent peptide. nih.gov |

| Pure TFA | 1 | 4 | 29% | Incomplete deprotection of the Arg(Pbf) group was observed under all conditions at 4 °C. nih.gov |

| Pure TFA | 3 | 4 | 44% | |

| TFA/H₂O (95:5) | 3 | 4 | 20% |

Interestingly, for this specific peptide, pure TFA at a low temperature for 3 hours gave the highest yield, while the addition of water as a scavenger significantly decreased the amount of the desired product. nih.gov This underscores that no single cleavage cocktail is optimal for all peptides, and conditions must be tailored based on the peptide's specific amino acid composition. thermofisher.com

The composition of the scavenger mixture itself has a profound impact on peptide integrity. For instance, in peptides containing both cysteine and Pbf-protected arginine, the choice of scavengers is crucial to prevent S-tert-butylation of the cysteine residue. A study systematically evaluated the effect of different cleavage conditions on a model peptide containing Cys(Trt) and Arg(Pbf).

| Cleavage Cocktail (TFA/TIS/H₂O base) | Temperature (°C) | Time (min) | Relative % of C-terminal Cys S-t-butylation |

|---|---|---|---|

| 95:2.5:2.5 | 25 | 30 | 11.1% |

| 95:2.5:2.5 | 25 | 60 | 15.4% |

| 95:2.5:2.5 | 40 | 30 | 18.8% |

| 95:2.5:2.5 | 40 | 120 | 32.3% |

Data adapted from a study on S-t-butylation side reactions. acs.org

These results clearly demonstrate that both longer cleavage times and higher temperatures increase the incidence of this deleterious side reaction. acs.org The study concluded that for peptides containing sensitive residues, a two-step cleavage, starting with a lower concentration of TFA and a robust scavenger mix, followed by an increase in TFA concentration, can be beneficial. acs.org For example, an optimal result was obtained with an initial 30-minute treatment with TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10), followed by the addition of TFA to 80% for another 150 minutes. acs.org

Advanced Research Applications and Derivatizations of Fmoc D Norarg Pbf Oh

Incorporation into Specialized Peptide Architectures

The use of Fmoc-D-norArg(Pbf)-OH allows for the precise insertion of D-norarginine residues into synthetic peptides, enabling the exploration of structure-activity relationships in various peptide families.

Arginine-rich motifs (ARMs) are short, positively charged sequences critical for mediating interactions with negatively charged molecules like RNA, DNA, and cell-surface proteoglycans. osdd.net The guanidinium (B1211019) headgroup of arginine is the primary mediator of these interactions. The substitution of arginine with norarginine, facilitated by the use of Fmoc-D-norArg(Pbf)-OH in SPPS, introduces a subtle but significant structural change. The reduced length of the norarginine side chain can impact the conformational flexibility of the peptide backbone and the positioning of the guanidinium group. This modification can lead to altered binding affinity and specificity for target molecules. For instance, in structured peptides like β-hairpins, the side chain length of charged residues is crucial for stabilizing cross-strand ion pairing interactions, suggesting that a change from arginine to norarginine would modulate the stability and binding properties of such motifs. researchgate.net

| Property | Arginine (Arg) | norArginine (norArg) | Implication of Substitution |

|---|---|---|---|

| Side Chain Length | 3-carbon aliphatic chain | 2-carbon aliphatic chain | Reduced spatial reach and flexibility of the guanidinium group. |

| Conformational Freedom | Higher | Lower | May lead to more constrained peptide conformations. |

| Guanidinium pKa | ~12.5 | Slightly altered due to proximity to backbone | Generally maintains positive charge at physiological pH. |

Cell-penetrating peptides (CPPs) are typically short, cationic peptides capable of traversing cellular membranes to deliver molecular cargo. mdpi.comnih.gov The high density of arginine residues is a hallmark of many potent CPPs, as the guanidinium group interacts strongly with negatively charged components of the cell membrane, triggering uptake. mdpi.comnih.gov

The incorporation of D-norarginine via Fmoc-D-norArg(Pbf)-OH presents a strategy to enhance CPP properties. The D-amino acid configuration increases resistance to extracellular proteases, prolonging the peptide's availability for cell interaction. mdpi.com While maintaining the essential positive charge, the shorter norarginine side chain modifies the spacing of guanidinium groups along the peptide backbone. This can influence the peptide's interaction with the membrane and its mechanism of internalization, which can range from direct translocation to various forms of endocytosis. nih.govmdpi.com Studies on arginine-rich CPPs have shown that both the number and spatial arrangement of guanidinium groups are critical for efficient cell penetration, making D-norarginine a valuable component for fine-tuning CPP activity. osdd.net

Many naturally occurring antimicrobial peptides (AMPs) are cationic and utilize arginine residues to interact with and disrupt the integrity of negatively charged microbial membranes. nih.govresearchgate.net A key limitation of natural L-peptides as therapeutics is their susceptibility to proteolytic degradation. nih.gov The synthesis of AMPs with D-amino acids is a well-established strategy to overcome this limitation. nih.govpeptide.com

Using Fmoc-D-norArg(Pbf)-OH to introduce D-norarginine into AMP sequences can enhance their therapeutic potential. The D-enantiomer provides stability against proteases, potentially increasing bioavailability and duration of action. nih.govpeptide.com The altered side-chain length of norarginine could also modulate the peptide's antimicrobial activity and spectrum. The precise mechanism of membrane disruption by AMPs is sensitive to factors like amphipathicity and the geometry of interaction with membrane lipids; modifying the arginine side chain length offers a means to optimize these parameters for improved potency and selectivity.

| Peptide Class | Modification | Observed Effect | Reference Study |

|---|---|---|---|

| Antimicrobial Peptide (Oncocin analog) | Replacement of L-Arg with D-Arg | Increased bioavailability from 25 min to >8 hours; slightly improved antibacterial activity. | Knappe, D., et al., Int. J. Antimicrob. Agents, 2011. peptide.com |

| Antimicrobial Peptide (OM19R analog) | Replacement of L-Arg with D-Arg | Increased resistance to protease degradation by 4-32 fold. | Preparation, Characterization and Pharmacokinetic Study of N-Terminal PEGylated D-Form Antimicrobial Peptide OM19r-8, PubMed. nih.gov |

| Cell-Penetrating Peptide | Use of D-form CPPs | Higher stability and increased cellular internalization due to resistance to enzymatic digestion. | Kamei, et al., as cited in Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides, MDPI. mdpi.com |

Bioconjugation Strategies Employing Fmoc-D-norArg(Pbf)-OH Derivatives

Following peptide synthesis and deprotection, the norarginine side chain provides a reactive handle for further chemical modification and bioconjugation.

The guanidinium group, present in both arginine and norarginine, is a unique functional group within peptides that can undergo chemo-selective ligation reactions. While less nucleophilic than primary amines, it can react with specific electrophiles, particularly dicarbonyl compounds like methylglyoxal, phenylglyoxal, and ninhydrin, to form stable cyclic adducts. researchgate.net This chemistry allows for the site-specific modification of peptides containing norarginine. After synthesizing a peptide using Fmoc-D-norArg(Pbf)-OH and removing all protecting groups, the exposed guanidinium side chain of the D-norarginine residue can be targeted for conjugation to other molecules, such as reporter tags, crosslinkers, or therapeutic agents. The slightly altered steric environment of the norarginine guanidinium group compared to arginine may influence reaction kinetics, offering potential for differential reactivity in peptides containing both residue types.

Peptide-based probes are widely used in molecular imaging to target and visualize specific receptors or biomarkers associated with disease. nih.govnih.govrsc.org A major challenge in developing these probes is ensuring sufficient stability in vivo to reach their target. rsc.org Incorporating non-natural D-amino acids is a primary strategy to improve the pharmacokinetic profile of these agents. chempep.com

Role in Structural and Functional Biochemical Investigations of Peptides

The incorporation of non-natural amino acids like D-norarginine, facilitated by reagents such as Fmoc-D-norArg(Pbf)-OH, is a key strategy in the design of peptidomimetics. These modified peptides are instrumental in elucidating the structural and functional roles of their natural counterparts.

Fmoc-D-norArg(Pbf)-OH is integral to synthesizing peptides designed to study and modulate protein-protein interactions. The presence of a D-amino acid can significantly enhance a peptide's resistance to enzymatic degradation by proteases, which are typically specific to L-amino acids. This increased stability prolongs the peptide's half-life, making it a more effective tool for investigating biological processes. For instance, analogs of antimicrobial peptides have been prepared using Fmoc-D-Arg(Pbf)-OH, a closely related compound, to improve bioavailability and antibacterial activity peptide.com. Replacing L-arginine with D-arginine in the antimicrobial peptide oncocin, for example, increased its bioavailability from 25 minutes to over 8 hours peptide.com.

The positively charged side chain of arginine residues is frequently involved in critical binding events and protein-protein interactions chempep.com. By incorporating D-norarginine, researchers can create stable peptide probes to explore these interactions with greater precision. These probes can help map binding sites, identify key interaction residues, and elucidate the functional consequences of these interactions. While direct studies citing Fmoc-D-norArg(Pbf)-OH are specific, the principles established with Fmoc-D-Arg(Pbf)-OH are directly applicable, allowing for the synthesis of peptides for structural, functional, and biochemical studies chempep.com.

The conformation of a peptide is paramount to its biological activity. The introduction of a D-amino acid, such as D-norarginine, can dramatically alter the peptide's backbone and side-chain orientations. This modification is a powerful tool for conformational analysis, helping to define the specific three-dimensional structure required for biological function.

Theoretical conformational analysis, using methods like computer simulations and molecular dynamics, is employed to explore the possible spatial arrangements of peptides containing D-amino acids nih.gov. These studies can predict how the D-residue influences the formation of secondary structures like helices, sheets, and turns researchgate.net. For example, studies on peptides containing D-amino acids have shown that they can induce specific turn-like conformations that are crucial for receptor binding mit.edu. While a significant body of research exists for peptides containing D-arginine, specific conformational studies on D-norarginine-containing peptides are less common in the literature. However, the principles remain the same; the altered stereochemistry at the alpha-carbon restricts the allowable dihedral angles (phi and psi), leading to a different set of stable conformations compared to the all-L-peptide.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are used to validate theoretical models and determine the solution-state structure of these modified peptides. By comparing the conformational landscape of the D-norarginine-containing peptide with its native L-counterpart, researchers can deduce the structural requirements for activity and design peptides with enhanced or novel functions.

Development of Analytical Derivatization Methods

Fmoc chemistry is not only pivotal for peptide synthesis but also for the analytical derivatization of amino acids for their quantification and identification.

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as an excellent labeling agent for amino acids prior to analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Amino acids themselves often lack a strong chromophore, making their detection by UV-Vis absorbance challenging at low concentrations. Derivatization with Fmoc-Cl attaches the highly UV-active fluorenyl group to the amino acid's primary or secondary amine.

This labeling offers several analytical advantages:

Enhanced Detection: The Fmoc group provides a strong chromophore, allowing for sensitive detection using UV or fluorescence detectors nih.gov.

Improved Separation: The hydrophobicity of the Fmoc group increases the retention of otherwise polar amino acids on reversed-phase HPLC columns, leading to better separation from interfering matrix components.

Versatility: The method is applicable to a wide range of primary and secondary amino acids jasco-global.com.

The derivatization reaction is typically carried out in an alkaline buffer, such as borate (B1201080) buffer, to facilitate the reaction between Fmoc-Cl and the amino group ikm.org.my. The resulting Fmoc-amino acid derivatives can then be readily analyzed by LC-MS, where the mass of the derivative provides an additional layer of identification and confirmation whiterose.ac.uk.

| Parameter | Description | Advantage |

|---|---|---|

| Reagent | 9-fluorenylmethylchloroformate (Fmoc-Cl) | Reacts with primary and secondary amines. |

| Detection | UV-Vis Absorbance or Fluorescence | High sensitivity due to the fluorenyl group. |

| Separation | Reversed-Phase HPLC | Increased retention and resolution of polar amino acids. |

| Confirmation | Mass Spectrometry (MS) | Provides mass-to-charge ratio for definitive identification. |

Despite its advantages, Fmoc derivatization for analytical purposes can present reproducibility challenges. The reaction is sensitive to several factors, and inconsistencies can arise if the protocol is not carefully controlled.

One common issue is the non-reproducibility of the derivatization reaction itself, where the yield of the Fmoc-amino acid can vary between samples researchgate.net. This can be caused by fluctuations in pH, reagent concentration, reaction time, and temperature. The stability of the Fmoc-Cl reagent and the formed derivatives can also be a concern.

To address these challenges, several solutions and optimization strategies have been developed:

pH Control: The reaction must be performed under stable alkaline conditions, typically using borate or carbonate buffers, as the derivatization is highly pH-dependent researchgate.net.

Reaction Termination: To ensure reproducible results, the reaction can be terminated by adding a volatile acid. This lowers the pH and prevents the formation of byproducts, stabilizing the Fmoc-derivative researchgate.net.

Automation: Automating the derivatization process using an autosampler can significantly improve reproducibility by ensuring precise timing and dispensing of reagents for all samples jasco-global.com.

Method Validation: A thorough validation of the analytical method, including assessments of linearity, precision (intraday and interday repeatability), and accuracy, is crucial to ensure reliable and reproducible quantification ikm.org.my. For well-developed methods, relative standard deviations for peak areas can be below 3% nih.govjasco-global.com.

| Challenge | Potential Cause | Proposed Solution |

|---|---|---|

| Inconsistent Reaction Yield | Fluctuations in pH, temperature, or reaction time. | Use of stable buffers; precise control of reaction conditions; automation. |

| Formation of Byproducts | Reaction continuing after the intended time; instability of Fmoc-Cl. | Terminate the reaction by adding a volatile acid (e.g., formic acid) to lower the pH. |

| Derivative Instability | Degradation of the Fmoc-amino acid over time. | Analyze samples promptly after derivatization; control storage conditions. |

| Matrix Effects | Interference from other components in complex biological samples. | Implement a sample cleanup step (e.g., solid-phase extraction) prior to derivatization. |

Future Directions and Emerging Research Avenues

Exploration of Novel Coupling Reagents and Methodologies for Challenging Sequences

The synthesis of peptides containing sterically hindered or structurally unique amino acids like Fmoc-D-norArg(Pbf)-OH often presents challenges such as incomplete reactions and aggregation. mblintl.comamericanpeptidesociety.org Future research is intensely focused on developing and applying novel coupling reagents and methodologies to enhance efficiency and purity.

One promising area is the continued development of carbodiimide-based reagents combined with advanced additives. For instance, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), when used with N,N'-diisopropylcarbodiimide (DIC), has shown comparable or superior performance to traditional benzotriazole (B28993) additives like HOBt and HOAt, while mitigating the explosion risk associated with the latter. researchgate.netacs.org Further exploration of oxime-based additives and their derivatives could yield reagents with even greater efficacy for coupling challenging residues like D-norarginine.

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful technique for accelerating difficult couplings. mblintl.comcem.com The application of microwave energy can drive reactions to completion more efficiently and in shorter times, which is particularly beneficial for sterically demanding building blocks. cem.comsioc-journal.cn Future studies will likely focus on optimizing microwave protocols specifically for sequences containing Fmoc-D-norArg(Pbf)-OH to minimize side reactions and preserve chiral integrity.

Table 1: Comparison of Coupling Methodologies for Hindered Amino Acids

| Methodology | Reagents/Conditions | Advantages | Research Focus |

|---|---|---|---|

| Advanced Additives | DIC / OxymaPure | Lower racemization, improved safety profile compared to benzotriazoles. acs.org | Development of new oxime derivatives with enhanced reactivity and solubility. |

| Phosphonium (B103445) Salts | PyBOP, PyAOP | High coupling efficiency. acs.org | Design of less hazardous and more atom-efficient phosphonium reagents. |

| Microwave-Assisted SPPS | Microwave Irradiation | Increased reaction rates, improved yields for difficult sequences. cem.comsioc-journal.cn | Optimization of temperature and time parameters for D-norarginine incorporation. |

| Benzotriazole Activation | N-(Fmoc-α-aminoacyl)benzotriazoles | Effective for coupling hindered amino acids with retention of chirality. nih.gov | Exploring safer, non-explosive alternatives to the benzotriazole moiety. acs.org |

Application in Peptide Drug Discovery Beyond Current Paradigms

The incorporation of D-amino acids is a well-established strategy to enhance the metabolic stability of therapeutic peptides by making them resistant to proteolytic degradation. chempep.com Fmoc-D-norArg(Pbf)-OH is a key building block in this context, and its future applications are poised to expand significantly.

Arginine-rich peptides are known to function as cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs). peptide.comnih.gov The substitution of L-arginine with D-arginine has been shown to improve bioavailability while maintaining or even enhancing antibacterial activity. peptide.com Future research will likely explore the systematic substitution of L-arginine with D-norarginine in known CPP and AMP sequences to create novel therapeutics with superior pharmacokinetic profiles. The shorter side chain of norarginine may also confer unique binding properties and specificities.

Furthermore, the unique stereochemistry and structure of D-norarginine can be exploited to design peptidomimetics and constrained peptides, such as cyclic peptides. youtube.com Cyclization can improve stability, receptor affinity, and specificity. mblintl.com The development of peptide-drug conjugates and stapled peptides incorporating Fmoc-D-norArg(Pbf)-OH represents another frontier, aiming to create highly targeted and stable therapeutic agents for diseases ranging from cancer to metabolic disorders. youtube.com

Advanced Spectroscopic and Computational Studies of Fmoc-D-norArg(Pbf)-OH Behavior in Reaction Environments

A deeper understanding of the behavior of Fmoc-D-norArg(Pbf)-OH during SPPS is crucial for optimizing reaction conditions and preventing side reactions. Advanced analytical techniques are being adapted for real-time monitoring of peptide synthesis.

Spectroscopic methods such as Fourier-transform infrared (FT-IR) and near-infrared (NIR) spectroscopy can be used for non-invasive, real-time monitoring of coupling and deprotection steps on the solid support. nih.govnih.govresearchgate.net These techniques allow for the tracking of the disappearance of free amine groups and the appearance of amide bonds, providing immediate feedback on reaction efficiency. nih.gov Future work could involve developing specific calibration models for NIR imaging to quantitatively assess the incorporation of Fmoc-D-norArg(Pbf)-OH in real-time. Another emerging process analytical tool is the use of in-line refractive index measurements to monitor mass transfer between the solution and the solid phase, offering another avenue for real-time process control. s4science.at

Computational studies offer a complementary, in-silico approach. Molecular modeling and quantum mechanics calculations can be used to investigate the transition states of coupling reactions, the stability of the Pbf protecting group, and the potential for side reactions like δ-lactam formation, which is a known issue for arginine derivatives. rsc.orgmdpi.com Computational analysis can also predict how the incorporation of a D-norarginine residue influences peptide conformation and its interaction with biological targets, such as the stacking of the guanidino side chain with aromatic residues or the peptide backbone. nih.govdntb.gov.ua

Sustainable and Eco-Friendly Synthetic Routes for Protected D-norArginine Derivatives

The pharmaceutical industry is increasingly focused on green chemistry to reduce the environmental impact of synthesis processes. SPPS traditionally relies on large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). acs.orgtandfonline.com A major future direction is the development of more sustainable synthetic routes for peptides incorporating Fmoc-D-norArg(Pbf)-OH.

Research into greener solvents for SPPS has identified several promising alternatives to DMF. researchgate.net These include N-butylpyrrolidinone (NBP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and N-octyl pyrrolidone (NOP). acs.orgrsc.orgrsc.org Studies have demonstrated the successful synthesis of peptides in these solvents, often with comparable or improved purity. acs.org Future efforts will focus on optimizing the solubility and reactivity of Fmoc-D-norArg(Pbf)-OH and coupling reagents in these green solvents and solvent mixtures. tandfonline.com

In addition to solvent replacement, other strategies aim to minimize waste by reducing the total amount of solvent used. This includes combining coupling and deprotection steps without intermediate washing, which can significantly reduce solvent consumption. digitellinc.comtandfonline.com The development of protocols that allow for the recovery and recycling of solvents like NOP is also a key area of investigation. rsc.org These green methodologies will be crucial for the large-scale, environmentally responsible production of peptides containing D-norarginine derivatives.

Table 2: Green Solvents for Solid-Phase Peptide Synthesis

| Green Solvent | Source/Type | Advantages | Challenges/Research Focus |

|---|---|---|---|

| N-Butylpyrrolidinone (NBP) | Pyrrolidinone | Effective alternative to DMF. rsc.org | Higher viscosity may require elevated temperatures to ensure efficient coupling. rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Good performance in coupling and deprotection steps. acs.org | Optimization for a wide range of peptide sequences and resins. |

| γ-Valerolactone (GVL) | Bio-based | Used successfully in microwave-assisted protocols. acs.org | Potential for side reactions with certain residues needs further investigation. acs.org |

| N-Octyl pyrrolidone (NOP) | Pyrrolidinone | Good swelling and coupling efficiency; potential for recovery and recycling. rsc.org | Can be mixed with less viscous solvents like DMC for automated synthesis. rsc.org |

High-Throughput Screening Approaches for Peptide Libraries Incorporating Fmoc-D-norArg(Pbf)-OH

The discovery of novel peptide-based drugs relies heavily on the ability to synthesize and screen vast libraries of compounds. nih.gov The inclusion of non-natural amino acids like D-norarginine dramatically expands the chemical diversity of these libraries. nih.govacs.org

One-bead-one-compound (OBOC) combinatorial library methods are well-established for generating millions of unique peptide sequences. nih.gov Future research will integrate Fmoc-D-norArg(Pbf)-OH into automated OBOC synthesis platforms to create diverse libraries for screening against various biological targets. The development of ultra-high-throughput screening methods, such as fiber-optic array scanning technology (FAST), allows for the rapid screening of these bead-based libraries at rates of millions of compounds per minute. nih.govacs.org

A critical bottleneck in combinatorial discovery is the structural identification of the "hit" compounds. nih.gov Advanced mass spectrometry-based de novo sequencing techniques, coupled with specialized library designs and automated data analysis, are being developed to rapidly and unambiguously decode peptide sequences containing multiple non-proteogenic amino acids from complex mixtures. nih.gov Applying these high-throughput sequencing methods to libraries incorporating Fmoc-D-norArg(Pbf)-OH will accelerate the identification of novel peptide leads with enhanced stability and therapeutic potential. creative-peptides.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.